7-Quinolinesulfonyl chloride
Overview
Description
7-Quinolinesulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of sulfonamide derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Quinolinesulfonyl chloride can be synthesized through several methods:
Chlorosulfonic Acid Method: This involves the reaction of quinoline with chlorosulfonic acid, resulting in the formation of this compound.
Phosphorus Pentachloride Method: Another method involves the reaction of 7-quinolinesulfonic acid or its sodium salt with phosphorus pentachloride.
Industrial Production Methods: The industrial production of this compound typically follows the chlorosulfonic acid method due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 7-Quinolinesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines, imines, hydrazines, and hydroxyl groups to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 7-quinolinesulfonic acid.
Common Reagents and Conditions:
Hydrazines and Hydroxyl Groups: Reacts under similar conditions to form corresponding derivatives.
Major Products Formed:
Sulfonamides: These are the primary products formed when this compound reacts with amines.
7-Quinolinesulfonic Acid: Formed through hydrolysis.
Scientific Research Applications
7-Quinolinesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-quinolinesulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophilic groups such as amines and hydroxyl groups. This reactivity is utilized in the synthesis of sulfonamide derivatives, which can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking its activity .
Comparison with Similar Compounds
8-Quinolinesulfonyl Chloride: Similar in structure but differs in the position of the sulfonyl chloride group.
Benzenesulfonyl Chloride: Another sulfonyl chloride compound but with a benzene ring instead of a quinoline ring.
Pyridine-3-sulfonyl Chloride: Contains a pyridine ring instead of a quinoline ring.
Uniqueness: 7-Quinolinesulfonyl chloride is unique due to its specific reactivity and the position of the sulfonyl chloride group on the quinoline ring. This unique structure allows it to form specific derivatives that may have distinct biological and chemical properties compared to other sulfonyl chloride compounds .
Properties
IUPAC Name |
quinoline-7-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLBTAMFISNVKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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